Trichloropyranthrene-8,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloropyranthrene-8,16-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of three chlorine atoms attached to the pyranthrenedione core, which significantly influences its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloropyranthrene-8,16-dione typically involves the chlorination of pyranthrenedione under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent, are optimized to ensure the selective introduction of chlorine atoms at the desired positions on the pyranthrenedione ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Trichloropyranthrene-8,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Trichloropyranthrene-8,16-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Trichloropyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
8,16-Pyranthrenedione: The non-chlorinated parent compound.
8,16-Pyranthrenedione, dichloro-: A derivative with two chlorine atoms.
8,16-Pyranthrenedione, tetrachloro-: A derivative with four chlorine atoms.
Uniqueness: Trichloropyranthrene-8,16-dione is unique due to the specific positioning and number of chlorine atoms, which impart distinct chemical and physical properties
Properties
CAS No. |
1324-34-1 |
---|---|
Molecular Formula |
C30H11Cl3O2 |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
1,2,3-trichloropyranthrene-8,16-dione |
InChI |
InChI=1S/C30H11Cl3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H |
InChI Key |
TYXGVROLOQMZIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
1324-34-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.